N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid
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Overview
Description
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, along with an aminobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 4-nitrobenzaldehyde with trifluoromethyl ketones under basic conditions.
Substitution Reactions: The nitrophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Coupling with Aminobenzoic Acid: The final step involves coupling the pyrimidine intermediate with 4-aminobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The aminobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a substituted aromatic ring and has shown antimicrobial and antiproliferative activities.
1,3,4-Thiadiazole Derivatives: These compounds share similar structural features and have been studied for their antimicrobial properties.
Uniqueness
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to the presence of both a trifluoromethyl group and an aminobenzoic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11F3N4O4 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11F3N4O4/c19-18(20,21)15-9-14(10-3-7-13(8-4-10)25(28)29)23-17(24-15)22-12-5-1-11(2-6-12)16(26)27/h1-9H,(H,26,27)(H,22,23,24) |
InChI Key |
PMILLHFEZGVFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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